Einecs 282-230-3

Description

Historical Context of Aminocarboxylate Chelating Agents

Aminocarboxylate chelating agents have a long history in various industrial and domestic applications. researchgate.net The term "chelate," derived from the Greek word for "claw," was first used in 1920 to describe the way these molecules bind to metal ions. ijpbs.com One of the earliest and most well-known aminocarboxylates is ethylenediaminetetraacetic acid (EDTA), which was introduced in the 1950s to treat lead poisoning. agpatelmd.comnumberanalytics.com

These compounds, which include EDTA and diethylenetriaminepentaacetic acid (DTPA), are widely used for their ability to form stable, water-soluble complexes with metal ions. researchgate.net This property makes them valuable in a range of applications, from preventing metal-catalyzed decomposition in products to removing heavy metals from wastewater. atamankimya.comnumberanalytics.com However, a significant drawback of traditional aminocarboxylates like EDTA is their poor biodegradability, leading to their accumulation in aquatic environments. researchgate.net

Paradigm Shift Towards Environmentally Benign Chemical Intermediates

Growing awareness of the environmental impact of persistent chemicals has catalyzed a paradigm shift in the chemical industry towards more sustainable and "green" alternatives. ijnc.iramazonaws.com This shift prioritizes the use of renewable feedstocks, the reduction of hazardous substances, and the design of products that are biodegradable. amazonaws.comhuarenscience.com The goal is to create a circular chemical economy that minimizes waste and pollution. wisc.edu

This movement has spurred research into biodegradable chelating agents as replacements for persistent compounds like EDTA. researchgate.net The development of these greener alternatives is driven by both increasing environmental regulations and consumer demand for sustainable products. marketresearchfuture.commarketresearchfuture.com The focus is on creating chemicals that perform effectively while breaking down harmlessly in the environment. shiningdeal.com

Role of L-Glutamic Acid Derivatives in Sustainable Chemistry

L-glutamic acid, a naturally occurring amino acid, has emerged as a key building block in sustainable chemistry. researchgate.netacs.org It is readily available from renewable resources, such as through the fermentation of sugars. d-nb.infowikipedia.org The use of L-glutamic acid and its derivatives aligns with the principles of green chemistry by utilizing a bio-based feedstock to create functional and environmentally friendly chemicals. rsc.org

Tetrasodium Glutamate (B1630785) Diacetate is a prime example of a valuable chemical derived from L-glutamic acid. atamanchemicals.com It is synthesized from this natural amino acid and is readily biodegradable, offering a sustainable alternative to traditional chelating agents. shiningdeal.comatamanchemicals.com The development of GLDA and other L-glutamic acid derivatives showcases the potential of using bio-based materials to produce high-performance chemicals with a minimal environmental footprint. mdpi.comresearchgate.net

Chemical and Physical Properties of Tetrasodium Glutamate Diacetate

| Property | Value |

| Molecular Formula | C9H9NNa4O8 atamanchemicals.com |

| Molecular Weight | 351.13 g/mol atamanchemicals.comcir-safety.org |

| Appearance | Odorless white powder atamanchemicals.com |

| Solubility in Water | Very soluble (650 g/l) cir-safety.org |

| log Po/w | < 0.3 cir-safety.org |

Applications of Tetrasodium Glutamate Diacetate

| Industry | Application |

| Personal Care & Cosmetics | Stabilizer, preservative booster, chelating agent in shampoos, lotions, and cleansers. atamanchemicals.comatamanchemicals.com |

| Food & Beverage | Preservative to prevent spoilage and maintain quality in various food products. transparencymarketresearch.com |

| Cleaning Products | Enhances cleaning performance by chelating hard water ions in detergents and cleaners. atamankimya.comatamanchemicals.com |

| Industrial Applications | Water treatment, textile industry, and paper industry. atamankimya.comatamanchemicals.com |

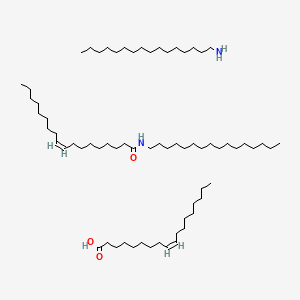

Structure

2D Structure

Properties

CAS No. |

84145-07-3 |

|---|---|

Molecular Formula |

C68H136N2O3 |

Molecular Weight |

1029.8 g/mol |

IUPAC Name |

hexadecan-1-amine;(Z)-N-hexadecyloctadec-9-enamide;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C34H67NO.C18H34O2.C16H35N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(36)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17,19H,3-16,18,20-33H2,1-2H3,(H,35,36);9-10H,2-8,11-17H2,1H3,(H,19,20);2-17H2,1H3/b19-17-;10-9-; |

InChI Key |

UVQNACMMKWQJDZ-ARQKROFQSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCNC(=O)CCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Industrial Production Pathways of Tetrasodium Glutamate Diacetate

Biosynthetic Precursors and Natural Raw Material Utilization

The foundation of GLDA's green profile lies in its primary precursor, L-glutamic acid, a naturally occurring amino acid. atamankimya.com This raw material is abundantly available and is produced through the biochemical conversion of vegetable materials. Common sources for industrial-scale production of L-glutamic acid include sugar beets and wheat, which undergo an aerobic fermentation process involving sugars and ammonia (B1221849). matcochemicals.commakingcosmetics.com The use of such renewable resources underscores the sustainable origins of GLDA. essentialwholesale.com The synthesis process begins with this plant-derived amino acid, positioning GLDA as an environmentally friendly alternative to other chelating agents. genhyalskincare.com

Chemical Synthesis Routes from L-Glutamic Acid and its Derivatives

The conversion of L-glutamic acid into Tetrasodium Glutamate (B1630785) Diacetate involves several sophisticated chemical pathways. These methods are designed to be efficient and scalable for industrial production.

A common pathway to synthesize GLDA involves a sequence of esterification and hydrolysis reactions starting from L-glutamic acid. atamankimya.commatcochemicals.com In the initial step, L-glutamic acid is subjected to esterification to yield an intermediate, glutamic acid diethyl ester. atamankimya.commatcochemicals.com This is a crucial step for modifying the carboxylic acid groups to facilitate subsequent reactions. Following the esterification, the resulting ester undergoes hydrolysis to produce the final product, Glutamic Acid Diacetic Acid (GLDA). atamankimya.commatcochemicals.com This multi-step process is a foundational method for producing GLDA from its natural precursor.

| Step | Reaction | Reactants | Product |

| 1 | Esterification | L-Glutamic Acid | Glutamic Acid Diethyl Ester |

| 2 | Hydrolysis | Glutamic Acid Diethyl Ester | Glutamic Acid Diacetic Acid (GLDA) |

A method for the continuous synthesis of Tetrasodium Glutamate Diacetate utilizes a tubular reactor. google.com This process involves continuously injecting a monosodium glutamate salt solution and a hydroxy acetonitrile (B52724) solution into the reactor. google.com The reaction between these two raw materials occurs rapidly under controlled temperatures, typically ranging from 30°C to 180°C, to form an intermediate compound. google.com This intermediate is then hydrolyzed using sodium hydroxide (B78521), which generates Tetrasodium Glutamate Diacetate and ammonia gas as a by-product. google.com The ammonia is subsequently removed to yield the final GLDA solution. google.com This method offers the advantage of avoiding the use of hydrocyanic acid, enhancing safety and environmental friendliness. google.com

| Parameter | Value |

| Reactants | Monosodium glutamate salt solution, Hydroxy acetonitrile solution |

| Reactor Type | Tubular Reactor |

| Reaction Temperature | 30°C - 180°C |

| Hydrolysis Agent | Sodium Hydroxide |

| By-product | Ammonia Gas |

| Yield | 94.5% - 97% |

Table representing typical reaction conditions and yields for the synthesis of Tetrasodium Glutamate Diacetate using a tubular reactor. google.com

For large-scale industrial production, continuous reactor systems are employed to enhance efficiency and product quality. patsnap.comgoogle.com One such process uses a sodium glutamate saline solution, a sodium cyanide solution, and a formaldehyde (B43269) solution as raw materials. patsnap.comgoogle.com These are fed into a first reaction kettle at a controlled flow speed and temperature, typically around 90-100°C. google.com The reaction generates ammonia gas, which is collected. patsnap.comgoogle.com The resulting feed liquid is then transferred to a second reaction kettle, where the reaction continues at a higher temperature (e.g., 110-120°C) to ensure completion. google.com Finally, the product stream is subjected to decoloration, filtration, and concentration adjustment to obtain the final Tetrasodium Glutamate Diacetate solution. patsnap.comgoogle.com This continuous process allows for good production stability and is easy to control. patsnap.comgoogle.com

Process Intensification and Green Chemistry Principles in GLDA Synthesis

The production of Tetrasodium Glutamate Diacetate is increasingly guided by the principles of process intensification and green chemistry. mdpi.comrepec.org Process intensification aims to develop smaller, more energy-efficient, and safer production technologies. researchgate.net In the context of GLDA synthesis, this is exemplified by the use of continuous reactor systems and microreactors, which offer better control over reaction conditions and can lead to higher yields and purity. google.compatsnap.comgoogle.comrepec.org

By-product Management and Waste Minimization Strategies in GLDA Manufacturing

The industrial synthesis of Tetrasodium Glutamate Diacetate (GLDA), a biodegradable chelating agent, is pivotal in numerous applications, from cleaning products to personal care items. yuanlianchem.com Derived from the naturally occurring amino acid L-glutamic acid, GLDA is considered an environmentally friendly alternative to traditional chelating agents like Ethylenediaminetetraacetic acid (EDTA). atamankimya.commdpi.com However, like any chemical manufacturing process, the synthesis of GLDA generates by-products and waste streams that necessitate effective management to maintain its "green" profile. semanticscholar.org This section details the by-products associated with common GLDA production pathways and outlines the strategies employed for waste minimization.

The primary raw material for GLDA production is L-glutamic acid, a bio-based resource often derived from the fermentation of vegetable sources such as sugar beets or wheat. atamankimya.com The conversion of L-glutamic acid into GLDA involves carboxymethylation, a process that can be achieved through various synthetic routes, each with its own set of by-products.

One prominent industrial method is the Strecker synthesis pathway, which involves reacting a glutamate source with formaldehyde and a cyanide source, followed by hydrolysis. patsnap.com A key by-product of this process is ammonia (NH₃), which is generated during the hydrolysis step. google.comgoogle.com Continuous production processes have been developed to optimize this reaction, allowing for the efficient collection of ammonia gas as it is generated. patsnap.comgoogle.com

Another significant pathway avoids the direct use of sodium cyanide by employing hydroxyacetonitrile or 2-chloroacetonitrile. google.compatsnap.com For instance, a method utilizing L-glutamic acid and 2-chloroacetonitrile involves cyanation and subsequent hydrolysis with sodium hydroxide to produce the final GLDA solution. patsnap.com This process also generates ammonia during the hydrolysis stage, which must be managed. patsnap.com Similarly, synthesis using a monosodium glutamate solution and hydroxyacetonitrile in a tubular reactor produces ammonia as a by-product. google.com

Effective by-product management is crucial for both environmental compliance and economic viability. The primary strategies focus on the recovery, recycling, and neutralization of waste streams.

Ammonia Management: Ammonia is the most significant by-product across several synthesis routes. patsnap.comgoogle.com In modern industrial setups, ammonia gas is not vented into the atmosphere but is captured. This captured ammonia can be:

Recycled: Utilized in other chemical processes within the same facility.

Converted: Transformed into valuable ammonium (B1175870) salts, such as ammonium sulfate (B86663) or ammonium nitrate, which are widely used as fertilizers.

Neutralized: Treated in scrubbers with acidic solutions before safe discharge.

Wastewater Treatment: The aqueous waste streams from GLDA production can contain unreacted raw materials, organic intermediates, and salts. Advanced wastewater treatment protocols are employed to mitigate environmental impact. These often involve a combination of physical, chemical, and biological treatments to reduce the chemical oxygen demand (COD) and remove any potentially harmful substances before discharge.

Waste Minimization Strategies: The principle of green chemistry is central to minimizing waste in GLDA manufacturing. rsc.org The focus is on optimizing reaction conditions to maximize yield and reduce the formation of unwanted side products.

Process Intensification: The shift from batch production to continuous manufacturing processes, such as using continuous stirred-tank reactors (CSTRs) or tubular reactors, offers significant advantages. patsnap.comgoogle.comgoogle.com This approach leads to better process control, improved product quality and stability, higher yields, and a reduction in the generation of by-products associated with side reactions in kettle-type batch processes. patsnap.comgoogle.com

Catalyst Optimization: In routes that employ catalysts, research focuses on developing more efficient and selective catalysts that can be easily separated from the reaction mixture and recycled, thereby preventing catalyst-related waste. patsnap.com

Solvent Selection and Recycling: Where solvents are used, the preference is for greener solvents that are less toxic and can be efficiently recovered and reused in the process, minimizing solvent waste.

The following table summarizes the by-products associated with different GLDA synthesis pathways and the corresponding management strategies.

| Synthesis Pathway | Key Reactants | Major By-product | Management & Minimization Strategy |

| Strecker Synthesis | Sodium Glutamate, Sodium Cyanide, Formaldehyde | Ammonia (NH₃) | Capture and conversion to ammonium salts (fertilizers); Process optimization in continuous reactors to maximize yield. patsnap.comgoogle.com |

| Hydroxyacetonitrile Route | Monosodium Glutamate, Hydroxyacetonitrile, Sodium Hydroxide | Ammonia (NH₃) | Collection from the reactor; Use of tubular reactors for high efficiency and reduced side reactions. google.com |

| 2-Chloroacetonitrile Route | L-Glutamic Acid, 2-Chloroacetonitrile, Sodium Hydroxide | Ammonia (NH₃), Sodium Chloride (NaCl) | Ammonia capture and reuse; Treatment of saline wastewater. patsnap.com |

By implementing these advanced management and minimization strategies, manufacturers can uphold the environmental advantages of GLDA, ensuring that its production aligns with the principles of sustainable and green chemistry.

Fundamental Mechanistic Investigations of Tetrasodium Glutamate Diacetate S Chelation and Interaction Properties

Coordination Chemistry of Metal Ion Sequestration by GLDA

The primary function of GLDA lies in its potent chelating ability, which involves the formation of stable, water-soluble complexes with metal ions. This sequestration prevents the ions from participating in undesirable chemical reactions. atamankimya.com

GLDA demonstrates excellent chelating capacity for a range of divalent and polyvalent metal ions, most notably calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and copper (Cu²⁺). heritageparklaundry.com The formation of stable, water-soluble complexes with these ions is a key feature of its functionality. This strong binding ability allows GLDA to serve as a 1:1 replacement for EDTA in many formulations. connectchemicals.com

The effectiveness of GLDA in sequestering metal ions has been the subject of specific thermodynamic and kinetic studies. Research into the thermodynamics of GLDA's interaction with protons has been conducted to understand its protonation constants. researchgate.net Furthermore, studies have successfully tested GLDA as a sequestering agent for heavy metal ions such as Cadmium (Cd²⁺) and Lead (Pb²⁺). researchgate.netmdpi.com The interaction of GLDA with various metal ions is fundamental to its application in preventing the negative effects of water hardness and metal-catalyzed reactions. heritageparklaundry.commdpi.com

Table 1: Metal Ions Effectively Chelated by Tetrasodium Glutamate (B1630785) Diacetate

| Metal Ion | Common Source | Impact on Formulations |

| Calcium (Ca²⁺) | Hard Water | Reduces surfactant effectiveness, causes soap scum. heritageparklaundry.com |

| Magnesium (Mg²⁺) | Hard Water | Reduces surfactant effectiveness, contributes to scaling. heritageparklaundry.com |

| Iron (Fe³⁺) | Water, Raw Materials | Catalyzes oxidative degradation, causes discoloration. atamankimya.com |

| Copper (Cu²⁺) | Water, Raw Materials | Promotes oxidation and instability. atamankimya.com |

This table summarizes common metal ions sequestered by GLDA and their typical impact on product formulations.

A significant advantage of GLDA is its high solubility and stability across a wide pH range, from acidic to strongly alkaline conditions. puracy.com This allows it to maintain its excellent chelating performance in diverse chemical environments, a crucial attribute for formulators. Unlike many other chelating agents, GLDA retains its high chelating value even at elevated temperatures and across this broad pH spectrum. connectchemicals.com This robust pH tolerance ensures consistent performance in various applications, including industrial cleaners, detergents, and personal care products. puracy.com

Table 2: GLDA Performance Characteristics Across pH Ranges

| pH Range | Performance Characteristic | Application Relevance |

| Acidic | High solubility and effective chelation. | Acidic cleaners, industrial processing. |

| Neutral | Stable and effective for metal sequestration. | Personal care products, cosmetics. |

| Alkaline | Maintains high solubility and strong chelating power. | Detergents, industrial and household cleaners. connectchemicals.com |

This table illustrates the consistent high performance of GLDA across different pH conditions.

Molecular Basis of Formulation Stability and Oxidative Deterioration Mitigation

GLDA plays a critical role in preserving the integrity of formulations by preventing decomposition pathways catalyzed by metal ions.

Free-roaming metal ions, particularly iron and copper, are known catalysts for oxidation reactions that can lead to rapid product degradation. atamankimya.com GLDA effectively controls this metal-catalyzed decomposition. atamankimya.com By binding these metal ions, GLDA inactivates them, preventing them from participating in oxidative reactions. This mechanism is crucial for improving the stability and extending the shelf life of products, helping to prevent undesirable changes such as the natural discoloration of shampoos, soaps, and gels. atamankimya.com

Interfacial Interactions and Surface Adsorption Phenomena

While primarily known as a chelating agent, GLDA also exhibits properties that influence interfacial phenomena. It is used as a rinsing aid because it can temporarily reduce the surface tension of water, which creates a sheeting effect that helps rinse away suds and grime more effectively. puracy.com Some sources also describe it as having potential utility as a surfactant, emulsifier, and suspender. atamankimya.com

The performance of surfactants can be significantly diminished by hard water ions like calcium and magnesium. heritageparklaundry.com By sequestering these ions, GLDA enhances the cleaning ability of formulations and leads to better surfactant performance. connectchemicals.com

As an aminopolycarboxylate chelating agent, GLDA's behavior can be understood in the context of how this class of molecules interacts with surfaces. Aminopolycarboxylates can adsorb onto mineral surfaces, a process that can either decrease or increase metal adsorption depending on the conditions. amazonaws.com This interaction can involve the formation of ternary surface complexes, where the ligand acts as a bridge between the surface and a metal ion, or vice versa. amazonaws.com This ability to interact with surfaces is demonstrated in the development of materials like GLDA-intercalated layered double hydroxides (LDH), which show high adsorption capacities for heavy metals. mdpi.com

Mechanisms of Adsorption on Mineral Surfaces (e.g., Chlorite)

The adsorption of Tetrasodium Glutamate Diacetate onto mineral surfaces is a key factor in its function as a depressant in mineral flotation. A notable example is its interaction with chlorite (B76162), a common silicate (B1173343) mineral. Research indicates that the adsorption of TGD on the chlorite surface is primarily a chemisorption process.

This chemical bonding is facilitated by the interaction of the carboxyl groups (-COO⁻) in the TGD molecule with the metallic cations present on the chlorite surface, particularly magnesium (Mg) and iron (Fe). Spectroscopic analyses have revealed the formation of new chemical bonds, specifically O-Mg and O-Fe bonds, at the TGD-chlorite interface. The formation of these bonds signifies a strong, selective interaction, which is critical for its role in separating minerals.

The proposed mechanism involves the donation of electron pairs from the oxygen atoms of the carboxylate groups in TGD to the vacant orbitals of the magnesium and iron ions on the chlorite lattice. This results in the formation of stable surface complexes, effectively modifying the surface chemistry of the chlorite and influencing its behavior in subsequent processes.

Table 1: Adsorption Characteristics of Tetrasodium Glutamate Diacetate on Chlorite

| Parameter | Description | Finding |

| Adsorption Type | The nature of the interaction between TGD and the chlorite surface. | Chemisorption |

| Primary Bonding | The principal chemical bonds formed during adsorption. | O-Mg and O-Fe bonds |

| Functional Group | The active part of the TGD molecule involved in bonding. | Carboxyl groups (-COO⁻) |

| Effect on Mineral | The role of TGD in the context of mineral processing. | Depressant |

Influence on Material Surface Properties and Wettability

The adsorption of Tetrasodium Glutamate Diacetate onto a material's surface can significantly alter its properties, most notably its wettability. Wettability, a measure of how well a liquid spreads over a solid surface, is quantified by the contact angle. A lower contact angle indicates greater wettability (a more hydrophilic surface), while a higher contact angle suggests lower wettability (a more hydrophobic surface).

As a chelating agent, TGD can interact with metal ions on a surface, which can, in turn, influence how water interacts with that surface. By sequestering metal ions that may contribute to a surface's hydrophobicity, TGD can increase the surface's affinity for water, thereby making it more hydrophilic and reducing the contact angle.

While specific quantitative data on the direct impact of TGD on the wettability of chlorite is not extensively available in public literature, the general principles of how chelating agents and surfactants affect mineral surfaces can be applied. The chemical adsorption of TGD, with its polar carboxyl groups oriented towards the mineral surface, would likely expose the less polar parts of the molecule to the surrounding medium, or create a more uniform and charged surface that enhances interaction with water molecules. This modification of the surface energy leads to a change in the contact angle.

For instance, studies on similar systems involving the treatment of mineral surfaces with chelating agents have shown measurable changes in contact angles, indicating a shift in wettability.

Table 2: Hypothetical Influence of Tetrasodium Glutamate Diacetate on Chlorite Wettability

| Treatment | Contact Angle (°) | Surface Character |

| Untreated Chlorite | > 90 | Hydrophobic |

| Chlorite Treated with TGD Solution | < 90 | Hydrophilic |

Note: This table is illustrative and based on the expected behavior of chelating agents on mineral surfaces. Specific experimental values for TGD on chlorite would be required for precise quantification.

Table of Compound Names

| EINECS Number | Common Name | Chemical Name |

| 282-230-3 | Tetrasodium Glutamate Diacetate (TGD) | Tetrasodium N,N-bis(carboxylatomethyl)-L-glutamate |

Environmental Fate and Ecotoxicological Dynamics of Tetrasodium Glutamate Diacetate

Comprehensive Biodegradation Studies and Pathways

GLDA is recognized for its high level of biodegradability under both aerobic and anaerobic conditions. nouryon.comicm.edu.pl Studies have shown that it breaks down into naturally occurring substances, contributing to its favorable environmental profile. atamankimya.com

Aerobic and Anaerobic Degradation Kinetics in Various Environments

GLDA is classified as a readily biodegradable substance, with studies demonstrating significant degradation over short periods. icm.edu.plindustrialchemicals.gov.au In standard tests, such as the OECD 301D Closed Bottle Test, GLDA has been shown to exceed the 60% degradation threshold required for this classification. nouryon.comicm.edu.pl The rate of biodegradation can be influenced by environmental factors like temperature and pH, but it generally maintains its effectiveness across a wide range of conditions. shiningdeal.comatamanchemicals.com

Research indicates that in activated sludge from wastewater treatment plants, L-GLDA degrades extensively after a brief acclimatization period. researchgate.net One study observed a 94% reduction in GLDA concentration within 20 days in samples with and without the addition of glucose, highlighting its robust biodegradability. icm.edu.pl This rapid breakdown is a key advantage, minimizing its persistence in the environment. yuanlianchem.com

Identification and Characterization of Microbial Degraders (e.g., Rhizobium radiobacter)

Specific microorganisms have been identified as being capable of utilizing GLDA as a source of carbon, nitrogen, and energy. A notable example is the bacterium Rhizobium radiobacter. icm.edu.plresearchgate.net A strain of this bacterium, designated BG-1, was isolated from activated sludge and demonstrated the ability to use L-GLDA as its sole source of these essential elements. researchgate.net

This strain was also capable of mineralizing N,N-bis(carboxymethyl)-L-glutamate in both seawater and synthetic media, indicating its adaptability to different saline environments. researchgate.net The ability of common soil and water bacteria to degrade GLDA underscores its compatibility with natural ecosystems.

Metabolic Pathways and Intermediate Metabolites (e.g., N-carboxymethyl-L-glutamate, L-glutamate)

The biodegradation of GLDA proceeds through a stepwise metabolic pathway. The process involves the successive removal of the two carboxymethyl groups from the molecule. researchgate.net This degradation pathway leads to the formation of key intermediate metabolites.

Initial studies on the degradation of L-GLDA by Rhizobium radiobacter strain BG-1 identified N-carboxymethyl-L-glutamate and L-glutamate as the primary metabolites. researchgate.net L-glutamate is a naturally occurring amino acid, which can be further metabolized by a wide range of microorganisms. nouryon.comresearchgate.net This breakdown into benign, natural compounds is a critical aspect of GLDA's environmental safety.

Environmental Partitioning and Dispersal in Aquatic and Terrestrial Systems

The environmental distribution of a chemical is governed by its physical and chemical properties, such as its water solubility and its tendency to adsorb to soil and sediment. GLDA's high water solubility and low potential for bioaccumulation are key factors in its environmental partitioning. shiningdeal.comnouryon.com

Sorption-Desorption Behavior in Soil and Sediment Matrices

Due to its high hydrophilicity and water solubility, GLDA is expected to exhibit very weak adsorption to soil and sediment. industrialchemicals.gov.au This means it is less likely to become strongly bound to soil particles and is more likely to remain in the aqueous phase. However, its chelating nature means it can form complexes with metal ions present in soil and sludge, which can influence its mobility and fate. industrialchemicals.gov.au

Studies on the desorption of heavy metals from contaminated montmorillonite (B579905) clay showed that GLDA was less effective at desorbing lead compared to EDTA, which is attributed to the lower stability of the GLDA-lead complex. researchsquare.com This suggests that while GLDA can interact with metals in the soil, its behavior differs from that of more persistent chelating agents. The mobility of GLDA in soil can be influenced by factors such as pH and the presence of various cations. researchgate.net

Fate in Wastewater Treatment Plants and Receiving Waters

GLDA's ready biodegradability is a significant advantage in the context of wastewater treatment. atamanchemicals.comindustrialchemicals.gov.au It is largely removed from wastewater through biodegradation in activated sludge treatment plants. researchgate.net The ultimate breakdown of GLDA into carbon dioxide, water, and biomass prevents its accumulation in receiving waters and the wider environment. nouryon.com

Unlike some other chelating agents that can persist and mobilize heavy metals in aquatic ecosystems, the rapid degradation of GLDA mitigates these concerns. genhyalskincare.com Its low ecotoxicity and the fact that it does not contribute to eutrophication further support its use as an environmentally compatible ingredient in various applications that ultimately enter the wastewater stream. nouryon.comyuanlianchem.com

### 4.3. Comparative Environmental Risk Assessments of GLDA Against Legacy Chelating Agents

Tetrasodium Glutamate (B1630785) Diacetate (GLDA), a biodegradable chelating agent derived from the natural amino acid L-glutamic acid, has emerged as a greener alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). yuanlianchem.comatamanchemicals.comgenhyalskincare.com This section provides a comparative environmental risk assessment of GLDA against these legacy compounds, focusing on their environmental fate and ecotoxicological dynamics.

GLDA is recognized for its favorable environmental profile, primarily due to its ready biodegradability. yuanlianchem.commatcochemicals.com Studies have shown that GLDA degrades by over 60% within 28 days, minimizing its persistence in the environment. semanticscholar.org In contrast, EDTA is known for its poor biodegradability, which leads to its accumulation in soil and water and raises ecological concerns. genhyalskincare.comsemanticscholar.orgnih.gov While NTA is more readily biodegradable than EDTA, GLDA still presents a more environmentally compatible option. semanticscholar.orgnih.govwikipedia.org

A key aspect of the environmental risk of chelating agents is their potential to mobilize heavy metals. The stability of the complexes they form with metal ions is a crucial factor in this process. nih.gov The capacity of these ligands to desorb lead (Pb) from montmorillonite, a common clay mineral in soils and sediments, was found to be in the order of EDTA >> methylglycine diacetic acid (MGDA) > GLDA. researchgate.net This suggests that EDTA has a more significant potential to mobilize lead in the environment compared to GLDA. researchgate.net

The following table provides a summary of the key environmental and toxicological properties of GLDA, EDTA, and NTA.

| Parameter | GLDA (Tetrasodium Glutamate Diacetate) | EDTA (Ethylenediaminetetraacetic acid) | NTA (Nitrilotriacetic acid) |

|---|---|---|---|

| Biodegradability | Readily biodegradable, with over 60% degradation in 28 days. semanticscholar.orgnouryon.com | Poorly biodegradable, persists in the environment. genhyalskincare.comsemanticscholar.orgnih.gov | Readily biodegradable. nih.govwikipedia.org |

| Source | Derived from natural L-glutamic acid. yuanlianchem.comnouryon.com | Synthetically produced. | Synthetically produced from ammonia (B1221849), formaldehyde (B43269), and sodium cyanide or hydrogen cyanide. wikipedia.org |

| Aquatic Toxicity | Low toxicity to aquatic organisms. LC50 for fish is >100 mg/L. industrialchemicals.gov.aumakingcosmetics.com | Can contribute to heavy metal mobilization, posing a risk to aquatic life. genhyalskincare.com | Considered to have minimal environmental impact at typical concentrations. nih.govwikipedia.org |

| Human Health | Low acute toxicity (LD50 > 2000 mg/kg), non-irritating to skin and eyes, and not a skin sensitizer. shiningdeal.comchem-on.co.kr | Can cause skin and eye irritation. | Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC, though this is a concern primarily at high doses. nih.govshiningdeal.com |

Research on the widespread use of L-GLDA in consumer cleaning products in the United States has shown that microbial communities in wastewater treatment plants can adapt to biodegrade it effectively. nih.govacs.org Initially, there was limited biodegradation, but within 22 months of its market introduction, L-GLDA was readily biodegradable in samples from numerous wastewater treatment plants. nih.govacs.org This adaptation is a significant finding, demonstrating the potential for environmental systems to adjust to new, biodegradable chemicals.

In soil remediation applications, GLDA has shown promise as a green chelating agent. It has been used to wash heavy metals from contaminated soils and has demonstrated comparable efficiency to EDTA in removing certain metals like cadmium and nickel under specific conditions. semanticscholar.org Furthermore, the combined application of GLDA with other chelating agents has been explored to reduce the environmental risks associated with the sole use of EDTA. nih.gov

| Abbreviation | Full Chemical Name |

|---|---|

| GLDA | Tetrasodium Glutamate Diacetate |

| EDTA | Ethylenediaminetetraacetic acid |

| NTA | Nitrilotriacetic acid |

| MGDA | Methylglycine diacetic acid |

| Pb | Lead |

| Cd | Cadmium |

| Ni | Nickel |

Advanced Applications and Functional Enhancements of Tetrasodium Glutamate Diacetate in Diverse Industries

Performance Optimization in Cleaning and Detergency Systems

Tetrasodium Glutamate (B1630785) Diacetate (GLDA), a chelating agent derived from the natural amino acid L-glutamic acid, demonstrates significant efficacy in enhancing the performance of cleaning and detergent formulations. atamanchemicals.comatamanchemicals.comatamankimya.com Its ability to sequester metal ions and interact favorably with other formula components makes it a high-performance, biodegradable alternative to traditional chelating agents like phosphates and EDTA. atamankimya.comataman-chemicals.com

Mechanisms of Water Hardness Reduction and Scale Inhibition

The primary mechanism by which GLDA reduces water hardness is through chelation. heritageparklaundry.com It possesses a strong affinity for divalent and trivalent metal ions, particularly Calcium (Ca²⁺) and Magnesium (Mg²⁺), which are the main contributors to water hardness. atamankimya.comataman-chemicals.com By forming stable, water-soluble complexes with these ions, GLDA effectively inactivates them. atamankimya.com This sequestration prevents the precipitation of mineral salts, such as calcium carbonate and magnesium carbonate, which are responsible for scale formation on surfaces and in equipment like boilers. atamanchemicals.comataman-chemicals.comatamanchemicals.com

The effectiveness of GLDA is maintained across a wide pH range and at elevated temperatures, a critical feature for many cleaning applications. atamankimya.comatamanchemicals.comgreen-mountainchem.com This robust stability ensures that it continues to control hard water ions and prevent scaling even under demanding industrial and household cleaning conditions. atamankimya.comatamanchemicals.com By binding with metal ions, GLDA not only prevents the formation of new scale but can also help in the removal of existing scale deposits. atamanchemicals.comatamanchemicals.com

Table 1: Mechanisms of Water Hardness and Scale Control by GLDA

| Mechanism | Description | Impact on Cleaning Systems |

| Ion Sequestration | GLDA molecules bind with hard water ions (Ca²⁺, Mg²⁺) to form stable, water-soluble complexes. atamankimya.comataman-chemicals.comheritageparklaundry.com | Prevents mineral precipitation and scale formation on surfaces and equipment. atamankimya.comatamanchemicals.com |

| Scale Inhibition | By inactivating metal ions, GLDA prevents the formation and buildup of mineral scale deposits. atamanchemicals.comyuanlianchem.com | Protects washing machines and other appliances from damage and maintains their efficiency. heritageparklaundry.com |

| High-Temperature Stability | Retains high chelating value and performance at elevated temperatures. atamankimya.comatamanchemicals.com | Suitable for use in hot water cleaning cycles, industrial boilers, and descaling operations. ataman-chemicals.comgreen-mountainchem.com |

| Wide pH Range Efficacy | Functions effectively in both acidic and alkaline conditions. atamanchemicals.comyuanlianchem.com | Versatile for use in a broad array of cleaning formulations, from acidic descalers to alkaline detergents. atamanchemicals.com |

Enhancement of Surfactant Activity and Soil Removal Efficiency

This enhancement of surfactant activity leads to improved soil removal. yuanlianchem.com Many types of soil form complexes with metal ions, which helps them adhere strongly to surfaces. atamanchemicals.comataman-chemicals.com The strong chelating and dispersion properties of GLDA help to break down these soil-metal bonds, facilitating the removal of dirt, grease, and grime from surfaces. atamanchemicals.comataman-chemicals.com The result is a significant improvement in the cleaning performance of detergents for laundry, dishwashing, and general surface cleaning. atamanchemicals.comyuanlianchem.com

Environmental Remediation and Resource Recovery Technologies

GLDA is recognized as an environmentally friendly chelating agent due to its ready biodegradability and derivation from renewable resources. atamanchemicals.comyuanlianchem.com These characteristics make it a sustainable choice for advanced environmental applications, including the cleanup of contaminated sites and recovery of valuable resources from waste streams. atamanchemicals.comatamanchemicals.com

Heavy Metal Remediation in Contaminated Soils and Water Bodies

GLDA is effectively used in environmental remediation to address contamination by toxic heavy metals such as lead, cadmium, and mercury. atamanchemicals.com Its powerful chelating action allows it to form stable, soluble complexes with these metal ions in soil and water. atamanchemicals.comrqbchemical.com This process transforms the metals into a mobile form that is easier to remove from the contaminated medium. nih.gov Its high biodegradability ensures that the chelating agent itself does not persist as a long-term environmental pollutant, a known drawback of conventional agents like EDTA. yuanlianchem.comsemanticscholar.org This makes GLDA a suitable agent for cleanup operations in sensitive ecosystems. atamanchemicals.com

Augmentation of Phytoremediation Strategies (e.g., Cadmium with Tagetes patula L.)

Phytoremediation is a process that uses plants to remove pollutants from the environment. The effectiveness of this technique can be significantly increased by using chelating agents to enhance the bioavailability of heavy metals for plant uptake. Research has demonstrated that GLDA can successfully augment the phytoremediation of cadmium (Cd)-contaminated soil when used in conjunction with the French marigold (Tagetes patula L.). frontiersin.orgmedchemexpress.comnih.gov

In a 180-day field trial, the application of GLDA to cadmium-contaminated soil where Tagetes patula was cultivated led to several positive outcomes. nih.govnih.gov GLDA application significantly increased the biomass of the plants' aerial parts. nih.gov More importantly, it increased the bioavailability of cadmium in the soil, leading to a substantial rise in the concentration of cadmium absorbed by both the aboveground and underground parts of the plants. nih.gov The application of GLDA promoted the transformation of less available forms of soil cadmium into more soluble, exchangeable forms that plants can readily absorb. nih.gov At the highest application rate, the combined strategy of using GLDA with T. patula reduced the total cadmium content in the agricultural soil by 12.87%. nih.gov

Table 2: Research Findings on GLDA-Enhanced Phytoremediation of Cadmium (Cd) with Tagetes patula L.

| Parameter | Observation | Significance |

| Plant Biomass | Significant increase in the biomass of aerial parts of T. patula by 21.9% compared to the control. nih.gov | Promotes healthier plant growth, allowing for greater overall metal accumulation. |

| Cadmium Uptake | Cd content in aboveground parts increased by 94.7%; in underground parts by 60.5% compared to the control. nih.gov | Demonstrates a dramatic enhancement of the plant's ability to extract cadmium from the soil. |

| Cadmium Distribution | Cd accumulations in plant cell soluble fractions and cell walls increased by 290% and 123%, respectively. nih.gov | Shows GLDA facilitates the transport and storage of cadmium within the plant's cellular structure. |

| Soil Cadmium Form | Promoted the transformation of other forms of Cd in soil to the more bioavailable exchangeable state. nih.gov | Increases the fraction of cadmium that can be taken up by the plant roots. |

| Overall Remediation | The combined application of GLDA and T. patula reduced total soil Cd content by 12.87%. frontiersin.orgnih.gov | Confirms the efficacy of the combined remediation strategy for cleaning contaminated farmland. |

Extraction of Polyvalent Metal Ions from Waste Activated Sludge

Waste activated sludge (WAS) from wastewater treatment processes often contains significant quantities of polyvalent metal ions. GLDA serves as a biodegradable chelating agent capable of extracting these metal ions from WAS flocs. atamanchemicals.comatamanchemicals.comtargetmol.combioscience.co.uk This application is twofold: it can help in the detoxification of the sludge before its disposal or use, and it offers a potential pathway for recovering valuable metals from the waste stream. Furthermore, studies indicate that the use of GLDA can enhance the production of volatile fatty acids from WAS, which can be a valuable resource for energy production. atamanchemicals.comtargetmol.combioscience.co.uk

Innovations in Mineral Processing and Separation Engineering

Tetrasodium Glutamate Diacetate (GLDA) is emerging as a significant agent in the field of mineral processing, particularly in enhancing the efficiency and selectivity of flotation processes.

Differential Depression in Flotation Processes (e.g., Specularite and Chlorite (B76162) Separation)

GLDA has been effectively utilized as a depressant in the cationic direct flotation separation of specularite and chlorite. mdpi.comtiiips.comresearchgate.net In microflotation experiments, GLDA demonstrated superior depression performance compared to traditional depressants like starch. tiiips.comresearchgate.net At a pH of 10, the use of GLDA resulted in a chlorite recovery of 16.73% and a specularite recovery of 92.41%. tiiips.comresearchgate.net This indicates a significant differential depression, allowing for the effective separation of the valuable mineral (specularite) from the gangue mineral (chlorite). mdpi.comtiiips.com The mechanism behind this selectivity is attributed to the chemisorption of GLDA onto the chlorite surface. mdpi.comtiiips.comresearchgate.net

Surface Chemistry Modification for Enhanced Mineral Recovery

The efficacy of GLDA as a depressant lies in its ability to modify the surface chemistry of minerals. Investigations using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and X-ray Photoelectron Spectroscopy (XPS) have revealed that GLDA chemisorbs onto the chlorite surface primarily through the formation of O-Mg bonds. mdpi.comtiiips.com This selective adsorption increases the hydrophilicity of the chlorite particles, thus depressing their flotation and allowing for the preferential recovery of specularite. mdpi.com The ability of GLDA to selectively alter the surface properties of minerals highlights its potential for enhancing mineral recovery in complex ore separations. mdpi.comtiiips.comjournalssystem.com

Agricultural Sciences and Plant Growth Regulation

In agriculture, GLDA is recognized for its role as a chelating agent that can improve nutrient availability and influence plant growth. atamanchemicals.commatcochemicals.com

Applications in Enhancing Ornamental Quality of Rye Grass

Research has shown the application of GLDA in enhancing the ornamental quality of rye grass. patsnap.com Its use is aimed at promoting the growth of seedlings and improving the synthesis of chlorophyll (B73375) and carotenoids, which are crucial for the plant's aesthetic appeal. patsnap.com A study involving a fruit peel-based activator containing GLDA found that its application, in conjunction with phosphate-solubilizing bacteria, improved the growth of ryegrass in cadmium-contaminated soil. nih.gov

Impact on Seedling Growth and Chlorophyll Synthesis

GLDA has a notable impact on seedling growth and chlorophyll synthesis. patsnap.com The application of complexing agents like GLDA can lead to an increase in the total chlorophyll and carotenoid content in rye grass. patsnap.com However, its effects can be complex and dependent on concentration and environmental conditions. For instance, in a study on black locust seedlings under lead-cadmium stress, medium to high concentrations of GLDA were found to inhibit growth and chlorophyll synthesis. oup.comnih.gov This suggests that while GLDA can promote nutrient uptake, its application in phytoremediation and plant growth regulation requires careful optimization. oup.comnih.gov

Biotechnological and Bioremediation Applications

The biodegradable nature of GLDA makes it a compound of interest for various biotechnological and bioremediation purposes. medchemexpress.comantaichem.com It is considered a green chelating agent derived from natural and renewable resources. atamanchemicals.comgenhyalskincare.comrqbchemical.com

GLDA has shown potential in the bioremediation of heavy metal-contaminated soil. medchemexpress.commdpi.com It can act as a chelating agent, forming water-soluble complexes with heavy metals like cadmium, which can enhance their removal from the soil. mdpi.com For example, GLDA has been used to activate heavy metals in the soil, making them more available for uptake by plants in phytoremediation processes. medchemexpress.commdpi.com Studies have shown that GLDA can be combined with microorganisms to improve the remediation of cadmium-contaminated soil. mdpi.com Furthermore, GLDA is utilized in laboratory settings for metal ion chelation in various experimental procedures and can act as a stabilizer in some drug formulations. atamankimya.com

Promotion of Volatile Fatty Acid Production

Recent research has highlighted the role of Tetrasodium Glutamate Diacetate in enhancing the production of volatile fatty acids (VFAs). biorbyt.comtargetmol.com VFAs are short-chain carboxylic acids that are important intermediates in various biotechnological processes. The application of Tetrasodium Glutamate Diacetate has been shown to be effective in extracting polyvalent metal ions from waste activated sludge (WAS) flocs, which in turn promotes the generation of VFAs. biorbyt.comtargetmol.com This function is significant for processes that aim to convert organic waste into valuable biochemicals.

The mechanism involves the chelation of metal ions that can inhibit the metabolic pathways of microorganisms responsible for acidogenesis. By sequestering these inhibitory ions, Tetrasodium Glutamate Diacetate creates a more favorable environment for the proliferation of acid-forming bacteria, leading to an increased yield of VFAs. atamanchemicals.com This characteristic is particularly valuable in the context of biorefineries and waste-to-energy systems.

Table 1: Research Findings on VFA Production Enhancement

| Parameter | Observation | Reference |

|---|---|---|

| Mechanism | Extracts polyvalent metal ions from waste activated sludge (WAS) flocs. | biorbyt.comtargetmol.com |

| Outcome | Enhances the production of volatile fatty acids from WAS. | atamanchemicals.combiorbyt.comtargetmol.com |

| Application | Can be used as a dietary ingredient to promote VFA production. | atamanchemicals.commedchemexpress.com |

Antimicrobial Efficacy Enhancement in Functional Formulations

Tetrasodium Glutamate Diacetate is widely recognized for its ability to boost the antimicrobial efficacy of preservatives in a variety of formulations, particularly in the cosmetics and personal care industries. researchgate.neteucerin.co.uk While not a preservative itself, it acts as a powerful potentiator, allowing for a reduction in the concentration of traditional preservatives without compromising the microbial stability of the product. researchgate.netshiningdeal.com

Studies have shown that formulations containing Tetrasodium Glutamate Diacetate exhibit improved performance in antimicrobial effectiveness testing. researchgate.net It has been demonstrated to be a readily biodegradable and non-sensitizing alternative to traditional chelating agents like EDTA, providing enhanced biocidal boosting power. atamankimya.comatamanchemicals.com

Table 2: Antimicrobial Boosting Effects of Tetrasodium Glutamate Diacetate

| Application Area | Function | Benefit | Reference |

|---|---|---|---|

| Cosmetics & Personal Care | Preservative Booster | Enhances the effectiveness of other preservatives. | eucerin.co.uk |

| Functional Formulations | Chelating Agent | Increases permeability of microbial cells to biocides. | researchgate.net |

Analytical Methodologies and Spectroscopic Characterization of Tetrasodium Glutamate Diacetate

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopy is a fundamental tool for probing the molecular structure of GLDA and its behavior when interacting with other chemical species, such as metal ions.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups within the GLDA molecule and characterizing the chemical bonds. mdpi.comnih.gov The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. nih.gov

In the analysis of GLDA, FT-IR spectra reveal characteristic peaks that confirm its molecular structure. Studies have identified key vibrational bands corresponding to the carboxyl groups (COOH and COO⁻), the carbon-nitrogen bond (C-N), and hydroxyl (O-H) groups. mdpi.com For instance, at an acidic pH of 4, the carboxyl group's O-H stretch is characterized by a broad spectrum around 3477 cm⁻¹, while the carbonyl (C=O) stretch appears at 1641 cm⁻¹. mdpi.com The C-N group is identified by a peak around 1396 cm⁻¹. mdpi.com

When the pH is increased to 12, changes in the spectrum indicate the deprotonation of the carboxylic acid groups, evidenced by the appearance of two peaks at 1587 cm⁻¹ and 1685 cm⁻¹, corresponding to the COO⁻ form. mdpi.com The interaction of GLDA with metal ions also leads to shifts in these characteristic peaks, providing direct evidence of chelation. For example, the adsorption of GLDA onto mineral surfaces or the complexation with metal ions in solution results in noticeable changes in the carboxylate and amine regions of the spectrum, confirming the involvement of these groups in the binding process. mdpi.comresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for GLDA at Different pH Values

| Functional Group | Wavenumber (cm⁻¹) at pH 4 | Wavenumber (cm⁻¹) at pH 12 | Bond Type |

|---|---|---|---|

| Hydroxyl (O-H) | ~3477 | - | Stretching |

| Carbonyl (C=O) | ~1641 | ~1685 | Stretching |

| Carboxylate (COO⁻) | - | ~1587 | Asymmetric Stretching |

| Carbon-Nitrogen (C-N) | ~1396 | Not specified | Stretching |

Data sourced from a study on GLDA's interaction with polymers. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, chemical states, and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wintech-nano.comwarwick.ac.uk The method involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. wintech-nano.com This provides a unique fingerprint for the elements present and their bonding environments.

XPS analysis is particularly valuable for studying the adsorption of GLDA onto various surfaces and understanding its role in processes like corrosion inhibition and mineral flotation. researchgate.netvulcanchem.comgeoscienceworld.org When GLDA adsorbs onto a material, XPS can detect the presence of its constituent elements—carbon (C), nitrogen (N), oxygen (O), and sodium (Na)—on the substrate surface. researchgate.nettiiips.com

Furthermore, high-resolution XPS scans of specific elemental peaks can reveal changes in chemical states upon interaction. For instance, studies on the adsorption of GLDA-modified materials for heavy metal removal have used XPS to elucidate the binding mechanisms. mdpi.comscilit.com It was found that for lead (Pb(II)) adsorption, surface oxygen and carboxyl groups were primarily involved, while cadmium (Cd(II)) adsorption also involved nitrogen coordination. mdpi.com The binding energies of the C 1s, O 1s, and N 1s peaks shift upon complexation, providing direct evidence of chemisorption and identifying the specific functional groups that participate in forming bonds with the metal ions. researchgate.netx-mol.net

Table 2: XPS Binding Energies for Metal-GLDA Interactions on a Modified LDH Surface

| Element & Orbital | Binding Energy (eV) - Before Adsorption | Binding Energy (eV) - After Pb(II) Adsorption | Binding Energy (eV) - After Cd(II) Adsorption |

|---|---|---|---|

| Pb 4f₇/₂ | - | 139.08 | - |

| Pb 4f₅/₂ | - | 143.58 | - |

| Cd 3d₅/₂ | - | - | 405.58 |

| Cd 3d₃/₂ | - | - | 412.28 |

Data adapted from a study on heavy metal adsorption by GLDA-intercalated layered double hydroxide (B78521) (LDH). mdpi.com

Advanced Electrochemical and Surface Charge Measurements

The interaction of GLDA with surfaces, particularly those of minerals and metal oxides, significantly alters their surface charge properties. These changes can be quantified using techniques such as zeta potential measurements. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.

As an anionic chelating agent, GLDA carries a negative charge in aqueous solutions, primarily due to its deprotonated carboxylate groups. nih.govresearchgate.net When GLDA adsorbs onto a positively charged or neutral surface, it imparts a negative charge, causing the zeta potential of the surface to shift to more negative values. This principle is fundamental to its application as a depressant in mineral flotation, where it selectively adsorbs onto certain gangue minerals, preventing the collector from attaching and thus inhibiting their flotation. researchgate.nettiiips.com

Studies investigating the separation of specularite from chlorite (B76162) have demonstrated that the adsorption of GLDA onto the chlorite surface makes its zeta potential more negative. researchgate.net This increased negative charge enhances the electrostatic repulsion with anionic collectors or promotes interaction with cationic collectors, providing a mechanism for selective mineral separation. The magnitude of the zeta potential shift is dependent on factors such as pH, GLDA concentration, and the specific mineralogy of the substrate. researchgate.net

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry provides powerful tools for investigating the behavior of molecules at an atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. rsc.org In the context of GLDA, DFT calculations are employed to understand the fundamental mechanisms of metal ion chelation. nih.govrsc.org

By calculating properties like molecular orbital energies (HOMO and LUMO), electron density distribution, and adsorption energies, DFT provides a detailed picture of how GLDA interacts with metal ions. nih.govnih.gov Studies have used DFT to compare the chelating performance of GLDA with other agents, showing that GLDA has superior electron transfer capabilities, which translates to stronger adsorption and more stable metal complexes. nih.govacs.org

DFT calculations can predict the most stable geometric structures of GLDA-metal complexes, identifying the specific atoms (typically the nitrogen and the oxygen atoms of the carboxylate groups) that coordinate with the metal ion. nih.govresearchgate.net The calculated HOMO-LUMO energy gap for GLDA (6.085 eV) suggests it is chemically stable. nih.gov These theoretical calculations have corroborated experimental findings, showing, for example, that GLDA is a more effective chelator for Fe²⁺ than other agents like HEDTA under acidic conditions. nih.gov The mechanistic insights from DFT confirm that GLDA primarily chemisorbs onto surfaces through the formation of bonds between its oxygen atoms and metal cations on the surface, such as O-Mg bonds on chlorite. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govrsc.org This approach allows researchers to study the dynamic behavior of GLDA and its complexes with metal ions in solution, providing insights into coordination, structural flexibility, and intermolecular interactions. researchgate.netresearchgate.net

MD simulations have been used to evaluate the interaction between GLDA's functional groups and metal ions in mineral scales like calcium carbonate (CaCO₃) and iron(II) sulfide (B99878) (FeS). researchgate.netresearchgate.net These simulations can calculate parameters such as the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. researchgate.net

For example, MD studies have shown a strong intermolecular interaction between the carbonyl group of GLDA and Ca²⁺ ions at a distance of 2.25 Å. researchgate.net The simulations demonstrated that the deprotonated form of GLDA (GLDA-Na₄) exhibits an even stronger interaction with both Ca²⁺ and Fe²⁺ ions compared to its acidic form. researchgate.net These simulations complement experimental and DFT findings by providing a dynamic view of the chelation process, including the role of solvent molecules and the conformational changes the GLDA molecule undergoes to effectively wrap around and bind a metal ion. nih.govresearchgate.net

Regulatory Science and Policy Frameworks Governing Tetrasodium Glutamate Diacetate

Global Regulatory Classification and Assessment of Chelating Agents

Chelating agents are substances that form stable, water-soluble complexes with metal ions. nouryon.com This functionality makes them valuable in a wide range of industrial and consumer products, where they control metal ion reactivity, reduce water hardness, and prevent the formation of insoluble precipitates. epa.gov Tetrasodium Glutamate (B1630785) Diacetate belongs to the aminocarboxylate class of chelating agents. cosmos-standard.org

Globally, the classification and assessment of chemicals are increasingly guided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to aggregated notifications to the European Chemicals Agency (ECHA), Tetrasodium Glutamate Diacetate does not meet the criteria for classification as hazardous for a majority of reporters (67.1%). However, some notifications do include classifications such as corrosive to metals, causing serious eye irritation, and specific target organ toxicity (single exposure). agencyiq.com It is important to note that GHS classifications can vary depending on impurities, additives, and other factors.

Regulatory bodies in different regions have established specific frameworks for assessing the safety of functional ingredients like chelating agents. In the United States, the Environmental Protection Agency (EPA) manages the Safer Choice program, which has developed specific criteria for chelating and sequestering agents. cosmos-standard.org This program aims to identify chemicals with more positive human health and environmental profiles. cosmos-standard.org Tetrasodium Glutamate Diacetate is listed on the EPA's Safer Chemicals Ingredient List (SCIL) and is recognized as a "Green circle" chemical, meaning it has been verified to be of low concern based on experimental and modeled data.

The assessment of chelating agents often involves a comprehensive review of their toxicological and ecotoxicological profiles, including their potential for bioaccumulation and their biodegradability. cosmos-standard.orgeuropa.eu Tetrasodium Glutamate Diacetate is noted for being readily biodegradable, a key factor in its environmental assessment. nouryon.com

Compliance with International Chemical Regulations (e.g., REACH Regulation)

In the European Union, the primary legislation governing chemicals is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006. chemspain.org Tetrasodium Glutamate Diacetate is registered under REACH and is manufactured in or imported into the European Economic Area in significant quantities.

REACH Community Rolling Action Plan (CoRAP)

As part of the REACH evaluation process, ECHA and the Member States prioritize substances for further assessment through the Community Rolling Action Plan (CoRAP). Tetrasodium Glutamate Diacetate was included in the 2024-2026 CoRAP update for evaluation by France in 2024. chemspain.orgchemsafetypro.com The initial grounds for its inclusion are based on a combination of factors, including:

Suspected carcinogenicity

Wide dispersive use

High aggregated tonnage

Consumer use

Exposure of workers and the environment chemspain.org

The evaluation under CoRAP aims to clarify these potential concerns. Registrants of the substance are expected to engage with the evaluating Member State authority and may be required to provide additional information to complete the risk assessment. chemspain.org

The table below summarizes the regulatory status of Tetrasodium Glutamate Diacetate under various international frameworks.

| Regulation/Inventory | Jurisdiction | Status | Details |

| REACH | European Union | Registered; Under Evaluation | Included in the Community Rolling Action Plan (CoRAP) for evaluation in 2024 by France due to suspected carcinogenicity and high exposure potential. chemspain.orgchemsafetypro.com |

| Safer Choice (SCIL) | United States | Listed | Verified as a "Green circle" chemical, indicating low concern. |

| AICS | Australia | Listed | Listed on the Australian Inventory of Chemical Substances (AICS). A full public report assessing its use in commercial cleaning products has been published. makingcosmetics.com |

| DSL | Canada | Listed | On the Domestic Substances List (DSL), allowing its use in Canada. incibeauty.comgreenseal.org |

| CSCL | Japan | Subject to Regulation | As an industrial chemical, it falls under the Chemical Substances Control Law (CSCL). Industrial chemicals not covered by other specific laws are within the scope of CSCL. greenseal.orgsincereskincare.com |

Industry Standards, Certifications, and Sustainable Sourcing Requirements

Tetrasodium Glutamate Diacetate is recognized for its favorable environmental profile, being derived from a natural and renewable raw material, L-glutamic acid, and being readily biodegradable. This has led to its approval by prominent certification bodies for natural and organic cosmetics.

Ecocert and COSMOS

Ecocert is an international organization that provides certification for organic and natural products. The COSMOS-standard is a widely recognized private standard for organic and natural cosmetics in Europe. Tetrasodium Glutamate Diacetate is listed as a COSMOS-approved raw material. agencyiq.comspecialchem.com This approval signifies that it meets the strict criteria set by these standards, which include requirements for the origin and processing of ingredients. One source notes it as a "biodegradable ingredient of mineral origin approved by Ecocert".

Green Seal

In the cleaning products industry, Green Seal is a non-profit organization that develops science-based standards for products and services. Their standards, such as GS-37 for Industrial and Institutional Cleaners, set stringent criteria for factors like human health protection, aquatic toxicity, and biodegradability. While specific certification of Tetrasodium Glutamate Diacetate itself is not detailed, its characteristics as a readily biodegradable and effective alternative to phosphates align with the principles of green cleaning certifications. nouryon.com

Sustainable Sourcing

The raw material for Tetrasodium Glutamate Diacetate is L-glutamic acid, which can be produced through the fermentation of sugars and ammonia (B1221849). The sustainable sourcing of agricultural feedstocks like sugars is a growing focus for the chemical industry. Sustainable sourcing practices involve considerations of environmental impact, such as reducing soil degradation and promoting biodiversity, as well as social responsibility, including fair labor practices. For cosmetic ingredients, this includes ensuring transparency and traceability throughout the supply chain.

The table below outlines some of the key certifications and standards relevant to Tetrasodium Glutamate Diacetate.

| Certification/Standard | Issuing Body | Relevance to Tetrasodium Glutamate Diacetate | Key Criteria |

| COSMOS-approved | COSMOS-standard AISBL | Listed as an approved raw material for use in certified natural and organic cosmetics. agencyiq.comspecialchem.com | Environmentally friendly production, responsible use of natural resources, absence of petrochemicals. |

| Ecocert | Ecocert | Approved as a biodegradable ingredient of mineral origin. | Promotes the use of ingredients from renewable resources and environmentally friendly processes. |

| EPA Safer Choice | U.S. Environmental Protection Agency | Meets the criteria for chelating agents and is listed on the Safer Chemical Ingredients List (SCIL). cosmos-standard.org | Favorable human health and environmental characteristics, including low toxicity and biodegradability. cosmos-standard.org |

| Green Seal | Green Seal | Aligns with the principles for certified cleaning products due to its biodegradability and low environmental impact. nouryon.com | Protects human health, preserves the climate, ensures clean water, and minimizes waste. |

Future Research Trajectories and Emerging Opportunities for Tetrasodium Glutamate Diacetate

Development of Novel Derivatizations and Enhanced Functional Properties

Future research into Tetrasodium Glutamate (B1630785) Diacetate is focused on the development of novel derivatives to enhance its functional properties. A key area of investigation is the synthesis of new GLDA metal salts. google.com For instance, a patented method utilizes L-glutamic acid and 2-chloroacetonitrile to synthesize GLDA-4M, a metal salt derivative. patsnap.com This process is highlighted as a more environmentally friendly alternative to traditional methods that use highly toxic substances like hydrogen cyanide (HCN). patsnap.com

The primary objective of creating these new derivatives is to improve upon the already excellent chelating capabilities of GLDA. yuanlianchem.com Enhanced chelation efficiency would broaden its applicability in complex matrices and harsh industrial conditions. Research is also likely to explore modifications of the GLDA molecule to introduce new functionalities, such as improved surface activity or specific interactions with target substrates. These advancements could lead to "smart" chelating agents that are highly selective for certain metal ions or that possess dual functions, such as chelation and corrosion inhibition. yuanlianchem.comyuanlianchem.com

Table 1: Comparison of GLDA Synthesis Methods

| Feature | Traditional Method | Novel Patented Method |

| Starting Materials | L-glutamic acid, HCN, formaldehyde (B43269) | L-glutamic acid, 2-chloroacetonitrile |

| Toxicity of Reagents | High (uses HCN) | Reduced |

| Waste Treatment | Complex and costly | Simpler and more manageable |

| Product Purity | May contain impurities like NTA | High purity |

This table provides a simplified comparison of traditional and novel synthesis methods for GLDA derivatives.

Exploration of New Application Niches and Market Expansions

The established markets for biodegradable chelating agents, including personal care, cleaning products, and water treatment, are projected to continue their growth trajectory. marketresearchfuture.commarketsandmarkets.com The global market for biodegradable chelating agents was valued at USD 5,184 million in 2021 and is expected to see continued growth. marketresearchfuture.com This expansion is driven by increasing consumer demand for sustainable products and stricter environmental regulations. gminsights.comfortunebusinessinsights.com

Beyond these core applications, significant opportunities for GLDA are emerging in new and specialized niches. The agricultural sector, for instance, presents a promising area for expansion. GLDA's ability to chelate essential micronutrients can enhance their bioavailability to plants, potentially leading to more effective and environmentally friendly fertilizers. transparencymarketresearch.com Its use in pesticides and fertilizers is seen as a way to mitigate soil contamination and improve nutrient efficiency. giiresearch.com

The pharmaceutical and food and beverage industries also offer significant growth potential. marketresearchfuture.com In pharmaceuticals, GLDA can be used to stabilize formulations and enhance the shelf life of products. marketresearchfuture.com In the food industry, it is used as a preservative to inhibit the growth of microorganisms and prevent spoilage, thereby extending the shelf-life of various products like dairy, beverages, and processed meats. transparencymarketresearch.com

Table 2: Projected Growth of the Biodegradable Chelating Agents Market

| Year | Market Value (USD Million) |

| 2021 | 5,184 |

| 2030 (Projected) | 770,384 |

This table illustrates the projected growth of the global biodegradable chelating agents market, indicating a significant upward trend. marketresearchfuture.com

Synergistic Integration with Advanced Materials and Nanotechnologies

While direct research on the integration of GLDA with advanced materials and nanotechnologies is still an emerging field, the inherent properties of GLDA suggest significant potential for synergistic applications. As a highly effective dispersing and chelating agent, GLDA could be instrumental in the synthesis and stabilization of nanoparticles. Its ability to bind to metal ions can be leveraged to control the size and morphology of nanoparticles during their formation, preventing agglomeration and ensuring a stable dispersion.

In the realm of advanced materials, GLDA could be incorporated into polymer matrices to create functional composites. For example, its chelating properties could be used to develop self-healing materials where GLDA sequesters metal ions that could otherwise interfere with the healing process. Furthermore, GLDA's biodegradability makes it an attractive candidate for the development of environmentally benign nanocomposites for applications in areas such as water purification and drug delivery. Future research in this area could lead to the development of novel materials with enhanced performance and a reduced environmental footprint.

Predictive Modeling and Artificial Intelligence in GLDA Research and Development

Furthermore, AI can be used to optimize the synthesis processes for GLDA and its derivatives, leading to higher yields, reduced costs, and a smaller environmental footprint. nih.gov By analyzing reaction parameters and outcomes, machine learning algorithms can identify the optimal conditions for production. The integration of AI into GLDA research and development will undoubtedly lead to faster innovation and the creation of next-generation chelating agents tailored for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.